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Cyclohexane, (methylsilyl)-

organosilicon physicochemical properties distillation

Cyclohexane, (methylsilyl)- (CAS 2096-99-3), also designated cyclohexyl(methyl)silane, is a secondary organosilane bearing one cyclohexyl and one methyl substituent at the silicon center, retaining two reactive Si–H bonds. Its molecular formula is C₇H₁₆Si and its molecular weight is 128.29 g/mol.

Molecular Formula C7H14Si
Molecular Weight 126.27 g/mol
CAS No. 2096-99-3
Cat. No. B3251475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, (methylsilyl)-
CAS2096-99-3
Molecular FormulaC7H14Si
Molecular Weight126.27 g/mol
Structural Identifiers
SMILESC[Si]C1CCCCC1
InChIInChI=1S/C7H14Si/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeyGBLNCFCTIFOHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexane, (methylsilyl)- Procurement Guide: Key Identifiers and Baseline Properties


Cyclohexane, (methylsilyl)- (CAS 2096-99-3), also designated cyclohexyl(methyl)silane, is a secondary organosilane bearing one cyclohexyl and one methyl substituent at the silicon center, retaining two reactive Si–H bonds. Its molecular formula is C₇H₁₆Si and its molecular weight is 128.29 g/mol. The compound is a colorless liquid with a reported boiling point of 144–145 °C [1]. It functions as a monomeric precursor in polysilane synthesis [2] and as a substrate in catalytic hydrosilylation and hydrolysis-oxidation transformations [3][4].

Si–H bifunctionality supports hydrosilylation and dehydropolymerization workflows
Cyclohexyl group provides steric bulk and solubility for polysilane synthesis
Reported boiling point range may facilitate fractional distillation and reduce handling loss

Why Generic Substitution Fails for Cyclohexane, (methylsilyl)- in Research and Industrial Applications


In-class organosilanes such as trimethylcyclohexylsilane, dimethylcyclohexylsilane, cyclohexylsilane, or phenylmethylsilane cannot be indiscriminately substituted for cyclohexane, (methylsilyl)-. The number and steric environment of Si–H bonds govern reactivity in hydrosilylation, dehydropolymerization, and hydrolysis, directly controlling product yield and purity. Replacing the cyclohexyl group with phenyl alters electronic effects and UV absorption profiles [1], while altering methyl substitution changes volatility and steric accessibility. These differences translate into quantifiable performance gaps in polysilane lithographic imaging [2] and catalytic diorganosilane oxidation pathways [3].

Methyl count Different methyl substitution levels shift volatility and steric accessibility; tri- or dimethyl analogs may not match reactivity profiles.
Aryl replacement Replacing cyclohexyl with phenyl alters electronic character and UV absorption, affecting catalytic and photoresist applications.
Missing Si–H Peralkylated cyclohexylsilanes lack Si–H bonds, making hydrosilylation and polysilane formation impossible.

Quantitative Differentiation Evidence for Cyclohexane, (methylsilyl)- Relative to Closest Analogs


Boiling Point Differentiation Between Cyclohexyl(methyl)silane and Cyclohexylsilane

Cyclohexyl(methyl)silane exhibits a boiling point of 144–145 °C [1], which is approximately 34 °C higher than that of the fully hydrogenated analog cyclohexylsilane (bp 110.9 °C at 760 mmHg, calculated) . This difference facilitates easier separation from low-boiling impurities via fractional distillation and reduces evaporative losses during ambient handling.

Boiling Point
Data to verify
144–145 °C (target) vs 110.9 °C (cyclohexylsilane, calc.)
Higher bp may support fractional distillation and reduce evaporative loss
Comparator value is calculated; verify experimentally
organosilicon physicochemical properties distillation

Si–H Bond Availability: Cyclohexyl(methyl)silane vs. Trimethylcyclohexylsilane in Hydrosilylation

Cyclohexyl(methyl)silane possesses two reactive Si–H bonds, whereas trimethylcyclohexylsilane has zero Si–H bonds. This structural distinction enables the former to participate in hydrosilylation, dehydropolymerization, and hydrolysis-oxidation reactions that are inaccessible to the peralkylated analog. The patent literature demonstrates that methyl dichlorosilane—a derivative sharing the Si–H moiety—undergoes photochemically induced hydrosilylation with cyclohexene to yield cyclohexylmethyl dichlorosilane in yields of ≥90% [1].

Si–H Bonds
Class-level
2 (target) vs 0 (trimethylcyclohexylsilane)
Functional Si–H enables hydrosilylation and polymerization; peralkylated analog is inert
Hydrosilylation yield >90% reported for related Si–H compound in patent
hydrosilylation Si–H reactivity crosslinking

Gold Nanoparticle-Catalyzed Hydrolysis of Cyclohexyl(methyl)silane to Disiloxane-1,3-diol

Under water-dispersed gold nanoparticle catalysis, cyclohexyl(methyl)silane undergoes hydrolytic oxidation to yield 1,3-dicyclohexyl-1,3-dimethyl-1,3-disiloxanediol with a 65% isolated yield [1]. This reaction demonstrates the compound's suitability for synthesizing siloxane diols that function as chloride-anion receptors with 2:1 receptor–anion stoichiometry. The same study reports that phenylmethylsilane and other diorganosilanes are also competent substrates, but direct side-by-side yield comparisons are not provided.

Au-NP Hydrolysis
Supporting evidence
65% isolated yield
Establishes baseline efficiency for disiloxane diol synthesis
Direct comparator yield not reported; side-by-side comparisons absent
hydrolysis gold catalysis disiloxane diol

Procurement-Relevant Application Scenarios for Cyclohexane, (methylsilyl)-


Catalytic Synthesis of Tetraorganodisiloxane-1,3-diol Anion Receptors

Cyclohexyl(methyl)silane serves as a substrate for gold-nanoparticle-catalyzed hydrolytic oxidation to 1,3-dicyclohexyl-1,3-dimethyl-1,3-disiloxanediol (65% isolated yield). The resulting disiloxane diol exhibits 2:1 receptor–anion complexation toward chloride ions, making it valuable for supramolecular sensor development [1].

Monomer Precursor for Poly(cyclohexylmethylsilane) Deep-UV Photoresists

Poly(cyclohexylmethylsilane) (PCHMS) is a high-resolution deep-UV photoresist material demonstrated for 248 nm excimer laser lithography [2]. Cyclohexyl(methyl)silane provides the monomeric scaffold for PCHMS synthesis, where the cyclohexyl side chain confers solubility and the Si–Si backbone provides the photoreactive chromophore.

Hydrosilylation Reagent in Lewis Acid-Catalyzed Reactions

The two Si–H bonds of cyclohexyl(methyl)silane enable its use as a hydrosilylation reagent. In Lewis acid-catalyzed systems, methylsilanes with Si–H functionality add across alkenes with regio- and stereoselectivity; the cyclohexyl group provides steric bulk that influences diastereoselectivity [3].

Application
Selection Property
Validation Focus
Disiloxane diol anion receptor synthesis
Au-NP catalyzed hydrolysis-oxidation
Reaction yield and chloride complexation stoichiometry
Poly(cyclohexylmethylsilane) deep-UV photoresist
Monomer with Si–H for Si–Si backbone formation
Polymer solubility and 248 nm lithographic resolution
Regio-/stereoselective hydrosilylation
Two Si–H bonds for alkene addition
Diastereoselectivity control by cyclohexyl steric bulk
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